Oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate)
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Overview
Description
tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methylamino group, and a piperidine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate typically involves the reaction of tert-butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process may involve the use of solvents such as methanol or ethanol and requires precise temperature control to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate is typically carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of advanced purification techniques to isolate the desired product. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate include:
- tert-Butyl (3S,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate
- tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate lies in its specific structural features, such as the presence of the tert-butyl group and the hemioxalate salt form. These features confer unique reactivity and stability properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24N2O2.C2H2O4/c2*1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4;3-1(4)2(5)6/h2*9-10,13H,6-8H2,1-5H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKASSJXQHAKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)C(=O)OC(C)(C)C.CC1CCN(CC1NC)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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